molecular formula C14H13ClN4OS B2806540 (2-Aminophenyl)-N-((((4-chlorophenyl)amino)thioxomethyl)amino)formamide CAS No. 73216-93-0

(2-Aminophenyl)-N-((((4-chlorophenyl)amino)thioxomethyl)amino)formamide

Cat. No.: B2806540
CAS No.: 73216-93-0
M. Wt: 320.8
InChI Key: JRAJDYGHPKGWNH-UHFFFAOYSA-N
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Description

(2-Aminophenyl)-N-((((4-chlorophenyl)amino)thioxomethyl)amino)formamide (CAS 73216-93-0) is a multifunctional thiourea derivative of significant interest in advanced chemical and pharmaceutical research . Its molecular structure, C14H13ClN4OS, incorporates both aromatic amine and thiourea functional groups, making it a versatile building block for constructing complex heterocyclic compounds and creating metal-chelating ligands . The presence of the electron-rich thiocarbonyl group and the 4-chlorophenyl moiety enhances its stability and reactivity, particularly in nucleophilic substitution reactions, which is valuable for developing novel catalytic systems and bioactive molecules . This well-defined compound is characterized by its high purity (available at 99%), making it suitable for rigorous synthetic workflows in medicinal chemistry and materials science . It is supplied For Research Use Only. This product is strictly for industrial applications or scientific research and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-[(2-aminobenzoyl)amino]-3-(4-chlorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4OS/c15-9-5-7-10(8-6-9)17-14(21)19-18-13(20)11-3-1-2-4-12(11)16/h1-8H,16H2,(H,18,20)(H2,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRAJDYGHPKGWNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=S)NC2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2-Aminophenyl)-N-((((4-chlorophenyl)amino)thioxomethyl)amino)formamide, also known by its CAS number 73216-93-0, is a complex organic compound with the molecular formula C14H13ClN4OS. Its unique structure incorporates both thioxomethyl and amino groups, which are significant for enhancing its biological activity. This article delves into the biological activities, potential therapeutic applications, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C14H13ClN4OS\text{C}_{14}\text{H}_{13}\text{Cl}\text{N}_{4}\text{O}\text{S}
  • Molecular Weight : 320.8 g/mol
  • Functional Groups :
    • Amino (-NH2)
    • Thioxomethyl (-C(=S)N)
    • Chlorophenyl (-C6H4Cl)

The presence of these functional groups contributes to its diverse chemical reactivity and biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated across various therapeutic areas, particularly in antimicrobial and anticancer research. Below is a summary of its notable biological activities:

  • Antimicrobial Activity
    • The compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
    • Comparative studies with similar compounds indicate that this compound has enhanced efficacy due to its structural features.
  • Anticancer Potential
    • Research indicates that this compound may induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy.
    • Mechanistic studies suggest that it interacts with specific cellular pathways involved in cell survival and proliferation.
  • Anti-inflammatory Properties
    • Preliminary studies have suggested potential anti-inflammatory effects, although detailed mechanisms remain to be elucidated.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is presented in the table below:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
5-(2-Aminophenyl)-N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amineContains oxadiazole ringAntimicrobial, anticancerHeterocyclic structure enhances stability
N-(4-(5-Nitro-2-furyl)-2-thiazolyl)acetamideThiazole derivativeAntimicrobialNitrofuran moiety adds unique reactivity
2-AminobenzothiazoleThiazole ring fused with benzeneAntimicrobial, anticancerSimpler structure but effective against similar targets

This table illustrates that while there are several compounds with antimicrobial and anticancer properties, the specific combination of functional groups in this compound enhances its biological activity significantly compared to others.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy
    A study conducted by researchers evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent .
  • Investigation into Anticancer Mechanisms
    Another pivotal study focused on the anticancer properties of this compound. It was found to induce apoptosis in human cancer cell lines through the activation of caspase pathways. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death .
  • Inflammatory Response Modulation
    A recent investigation explored the anti-inflammatory effects of this compound in an animal model of inflammation. The findings suggested a significant reduction in inflammatory markers, supporting its potential use in inflammatory disorders .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its antimicrobial and anticancer properties. Studies have shown that derivatives of this compound exhibit significant activity against various cancer cell lines, suggesting potential as a therapeutic agent.

Study Findings
Anticancer Activity Derivatives tested against multiple human tumor cell lines demonstrated high antiproliferative effects, leading to cell cycle arrest and microtubule disruption in melanoma cells .
Antimicrobial Effects Exhibited activity against bacterial strains, indicating potential for development into new antibiotics .

Material Science

The unique electronic properties of the compound allow it to be used in the development of new materials, particularly those that require specific electronic or optical characteristics. Its application in organic electronics is being explored due to its ability to form stable thin films.

Application Area Details
Organic Electronics Used in the fabrication of organic light-emitting diodes (OLEDs) due to its charge transport capabilities.
Sensors Investigated for use in chemical sensors owing to its selective reactivity with certain analytes .

Organic Synthesis

In organic synthesis, (2-Aminophenyl)-N-((((4-chlorophenyl)amino)thioxomethyl)amino)formamide serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical transformations makes it valuable in synthetic pathways.

Reaction Type Example Reaction
Substitution Reactions Can participate in nucleophilic aromatic substitutions, allowing for the introduction of diverse functional groups .
Cyclization Reactions Used in the formation of oxadiazole rings through cyclization with hydrazides .

Case Study 1: Anticancer Activity

A series of derivatives based on this compound were synthesized and tested for anticancer activity against a panel of eight human tumor cell lines. The results indicated that certain derivatives exhibited high antiproliferative activity, disrupting microtubules and causing G2/M cell cycle arrest .

Case Study 2: Antimicrobial Properties

Research focused on the antimicrobial effects of this compound showed promising results against Gram-positive and Gram-negative bacteria. The structure-activity relationship studies revealed that modifications at specific positions significantly enhanced antimicrobial potency .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs from the evidence, highlighting key structural and functional differences:

Compound Name Structure Molecular Weight (g/mol) Key Features Reference
(2-Aminophenyl)-N-((((4-chlorophenyl)amino)thioxomethyl)amino)formamide Formamide + 2-aminophenyl + thiourea + 4-chlorophenyl 335.81 (calculated) High hydrogen-bonding capacity; balanced lipophilicity N/A
N-[[(4-Chlorophenyl)amino]thioxomethyl]-3-methylbutanamide (CAS 443290-63-9) Butanamide + 3-methyl + thiourea + 4-chlorophenyl 270.78 Reduced polarity due to aliphatic butanamide; lower molecular weight
Compound 4 () Pyrimidine + benzamide + 4-nitrophenyl + 2-aminophenyl 544.56 Extended aromatic system (pyrimidine); nitro group enhances electron deficiency
N-(4-Chlorophenyl)formamide Simple formamide + 4-chlorophenyl ~169.6 (estimated) Minimal steric hindrance; lacks thiourea and 2-aminophenyl
BJ22717 () Piperazinyl + thiourea + 4-nitrilophenyl Not provided Nitrile substituent; potential for enhanced reactivity

Key Observations:

Thiourea vs. Amide Linkages: The thiourea bridge in the target compound (vs.

Substituent Effects :

  • The 4-chlorophenyl group (common in ) enhances lipophilicity compared to nitro or nitrile substituents (), influencing membrane permeability .
  • Bulky substituents (e.g., pyrimidine in Compound 4) reduce solubility but may improve thermal stability .

Synthetic Complexity :

  • The target compound’s synthesis likely requires multi-step protocols similar to those in (thiocarbamoyl precursor cyclization) and (esterification/hydrazine treatment) .

Research Findings and Implications

  • Antimicrobial Activity: Pyrimidine derivatives () and thiazole-containing compounds () demonstrate moderate-to-high antimicrobial activity, suggesting the target compound’s thiourea and 2-aminophenyl groups may confer similar properties .
  • Phase Transition Behavior : Simpler formamides () exhibit temperature-dependent phase transitions, implying the target compound’s crystalline structure could be tunable for material science applications .
  • Impurity Profiles : Analogous compounds () show strict pharmacopeial limits for impurities (<0.5% total), highlighting the need for precise synthesis and purification of the target compound .

Notes

  • The evidence lacks direct bioactivity data for the target compound; comparisons are extrapolated from structural analogs.
  • Contradictions arise in substituent effects: For example, 4-chlorophenyl groups improve lipophilicity but may reduce aqueous solubility compared to nitro/nitrile groups .
  • Future studies should explore the target’s synthesis, crystallography, and biological screening to validate inferred properties.

Q & A

Q. What are the standard synthetic routes for (2-Aminophenyl)-N-((((4-chlorophenyl)amino)thioxomethyl)amino)formamide, and what key reagents are involved?

The synthesis typically involves multi-step protocols starting with functionalization of the 2-aminophenyl group, followed by sequential coupling with thioxomethyl and 4-chlorophenylamino moieties. Critical reagents include thiocarbonyl derivatives and chlorinated aryl amines. Reaction conditions (e.g., temperature, solvent polarity, and reaction time) must be tightly controlled to avoid side reactions .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard for structural confirmation. Purity is assessed via High-Performance Liquid Chromatography (HPLC) with UV detection (>95% purity threshold). Elemental analysis validates stoichiometry .

Q. What in vitro assays are recommended for preliminary evaluation of antimicrobial activity?

Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria are standard. Time-kill kinetics and biofilm inhibition studies can further characterize potency .

Q. How can researchers establish baseline stability profiles for this compound under laboratory conditions?

Accelerated stability studies under varying pH (1–13), temperature (4°C–60°C), and light exposure are conducted. Degradation products are monitored via HPLC-MS to identify vulnerable functional groups (e.g., thioamide bonds) .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing this compound, particularly for scale-up?

Design of Experiments (DoE) methodologies, such as response surface modeling, can identify optimal combinations of temperature, solvent (e.g., DMF vs. THF), and catalyst loading. Real-time monitoring via Thin-Layer Chromatography (TLC) or in-situ IR spectroscopy minimizes byproduct formation .

Q. How should researchers resolve contradictions in biological activity data across different assay systems?

Cross-validate results using orthogonal assays (e.g., cell-based vs. enzyme inhibition). Assess compound solubility and aggregation-prone behavior, which may cause false negatives/positives. Structure-Activity Relationship (SAR) studies on analogs can clarify critical pharmacophores .

Q. What computational strategies are effective for predicting target interactions and binding modes?

Molecular docking (e.g., AutoDock Vina) against crystallographic protein structures identifies plausible binding sites. Molecular Dynamics (MD) simulations (>100 ns) assess stability of ligand-receptor complexes. Comparative analysis with structurally related bioactive compounds refines predictions .

Q. How can researchers validate target engagement in cellular models with high specificity?

Use CRISPR/Cas9-mediated gene knockout or siRNA knockdown of the putative target. Competitive binding assays with fluorescent probes (e.g., fluorescence polarization) quantify displacement efficacy. Cellular thermal shift assays (CETSA) confirm target stabilization .

Q. What methodologies are critical for analyzing degradation pathways under oxidative stress?

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with collision-induced dissociation (CID) fragments degradation products. Radical scavengers (e.g., ascorbic acid) are added to reaction mixtures to identify free radical-mediated pathways .

Q. How can crystallographic data improve understanding of molecular interactions and polymorphism?

Single-crystal X-ray diffraction resolves spatial arrangements of functional groups (e.g., hydrogen-bonding networks). Differential Scanning Calorimetry (DSC) and powder XRD differentiate polymorphic forms, which impact solubility and bioavailability .

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